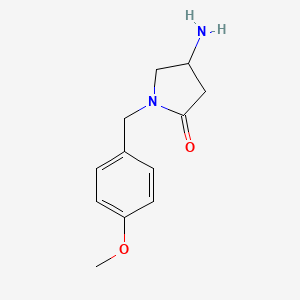

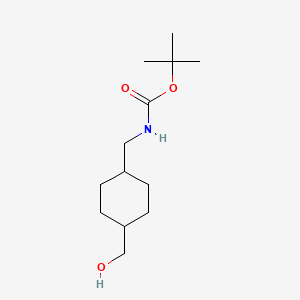

4-氨基-1-(4-甲氧基苯甲基)吡咯烷-2-酮

描述

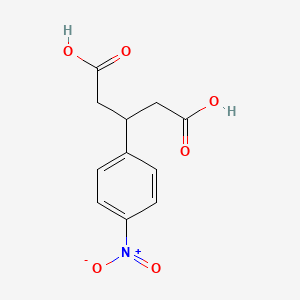

“4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .Chemical Reactions Analysis

Pyrrolidin-2-ones, including “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . They also play a significant role in the design of new pyrrolidine compounds with different biological profiles .科学研究应用

Tetramic Acid Derivatives的生物活性

Tetramic酸衍生物,包括4-氨基tetramic酸衍生物,已被研究其潜在的生物活性。研究表明,该类别中的某些化合物对双子叶植物拟南芥具有显著的除草活性,并对Pythium sp.具有杀真菌活性,突显了它们在农业应用中的潜力(Liu等,2014)。

不对称有机催化剂

与4-氨基-1-(4-甲氧基苯甲基)吡咯烷-2-酮结构相关的羟脯氨酸衍生的氨基酸和氨基酰胺已被应用为不对称反应中的有机催化剂。这包括各种有机转化,如Aldol反应和Michael加成,表明它们在合成有机化学中的重要性以及在绿色化学应用中的潜力(Zlotin, 2015)。

抗阿尔茨海默病药物

已合成N-苄基化的(吡咯烷-2-酮)衍生物并评估其抗阿尔茨海默病活性。这些研究基于对主导化合物多奈哌齐的修饰,重点在于保留关键功能基团,同时用N-苄基化的(吡咯烷-2-酮)结构替换某些基团。这些化合物在体内和体外评估中表现出显著的抗阿尔茨海默病特性,表明它们在管理阿尔茨海默病中的治疗潜力(Gupta et al., 2020)。

肽合成和片段耦合

吡咯烷-2-酮衍生物已被用于合成肽和肽片段。具有吡咯烷-2-酮结构的光敏多可拆卸烷氧基苯甲醇树脂已被开发用于促进受保护肽的合成,适用于在肽的N-端或C-端进行片段耦合。这展示了该化合物在肽化学和药物开发中的作用(Tam et al., 2009)。

二肽类似物和β-折叠体

已开发了合成策略来创建含有N-酰化的、O-烷基化的吡咯烯-2-酮的二肽类似物。这些结构被发现采用线性、延伸的构象,表明它们在模拟天然肽结构和可能在药物设计中的潜力(Hosseini et al., 2006)。此外,报道了含有吡咯烷-2-酮环的β-折叠体的首次合成,其12螺旋构象通过NMR分析得到确认,表明其在结构生物学和材料科学中的潜力(Menegazzo et al., 2006)。

未来方向

The future directions in the research of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . These derivatives can be used for the future development of novel compounds active against different infections and diseases .

属性

IUPAC Name |

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15/h2-5,10H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRVXEJNFMHQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)